molecular formula C14H12N2 B1456824 4,6-Dimethyl-2-phenyl-nicotinonitrile CAS No. 858119-90-1

4,6-Dimethyl-2-phenyl-nicotinonitrile

Cat. No. B1456824
M. Wt: 208.26 g/mol
InChI Key: ATMUBRGJIOHNMR-UHFFFAOYSA-N
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Description

“4,6-Dimethyl-2-phenyl-nicotinonitrile” is an organic compound . It is often used as an important intermediate in organic synthesis . It has a variety of uses, such as in drug development for the synthesis of anti-tumor drugs, antiviral drugs, and in pesticide research and development as a synthetic insecticide, fungicide, etc .


Synthesis Analysis

The synthesis of “4,6-Dimethyl-2-phenyl-nicotinonitrile” and its derivatives has been reported in several studies . For instance, new organic derivatives were synthesized through condensation reaction of the key compound 2-((4-acetylphenyl)amino)-4,6-dimethylnicotinonitrile . Another study reported the synthesis of related compounds through both electrophilic and Michael addition reactions .


Molecular Structure Analysis

The molecular structure of “4,6-Dimethyl-2-phenyl-nicotinonitrile” and its derivatives has been investigated using X-ray diffraction (XRD) and sophisticated computational methodologies . The research highlighted key interactions, such as π–π stacking and H⋯X contacts, which play a crucial role in the crystal’s inherent stability and characteristics .


Chemical Reactions Analysis

“4,6-Dimethyl-2-phenyl-nicotinonitrile” and its derivatives have been investigated as corrosion inhibitors for C-steel in 1 M HCl at various temperatures (25–45 °C) using chemical and electrochemical methods . The adsorption of inhibitors on the C-steel surface fits to Langmuir adsorption isotherm .

Scientific Research Applications

Nicotinonitrile and its derivatives have been reported to have a wide range of therapeutic activities . Many drugs containing nicotinonitrile derivatives are available in the market such as Bosutinib, Milrinone, Neratinib, and Olprinone . These compounds possess important biological, therapeutic, and medicinal properties .

In addition to their therapeutic uses, some nicotinonitrile derivatives are used as electrical materials and optical materials .

  • Antiviral Properties

    • Heterocyclic compounds, including indole, imidazole, thiazole, pyridine, and quinaxoline derivatives, have been found to have antiviral properties .
    • For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A .
    • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives have been synthesized and screened for their anti-HIV activity .
  • Antioxidant Activities

    • Some nicotinonitrile derivatives, such as 2-amino-6-(substituted-phenyl)-4-substituted phenyl nicotinonitrile, have been found to have antioxidant activities .
  • Anti-Inflammatory Properties

    • Indole derivatives possess various biological activities, including anti-inflammatory properties . These compounds can inhibit the production of pro-inflammatory cytokines, which play a key role in the inflammatory response .
  • Anticancer Activities

    • Some indole derivatives have been found to exhibit anticancer activities . For example, certain 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against various cancer cell lines .
  • Anti-HIV Activities

    • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives have been synthesized and screened for their anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells (MT-4) .
  • Materials Chemistry

    • Some nicotinonitrile derivatives are used in the field of materials chemistry . They can be used as building blocks in the synthesis of complex organic molecules, polymers, and materials .

Safety And Hazards

The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful by inhalation, in contact with skin, and if swallowed. It is also irritating to eyes, respiratory system, and skin .

properties

IUPAC Name

4,6-dimethyl-2-phenylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-10-8-11(2)16-14(13(10)9-15)12-6-4-3-5-7-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMUBRGJIOHNMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethyl-2-phenyl-nicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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